N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the reaction of alkynes with epoxides in the presence of a catalyst.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 2,5-dimethylbenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted benzamides .
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Another furan derivative with similar biological activities.
2,5-Dimethylfuran: Known for its use as a biofuel and in organic synthesis.
3-Hydroxypropylfuran: Shares the hydroxypropyl group and furan ring structure.
Uniqueness
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide is unique due to the combination of its furan ring, hydroxypropyl group, and benzamide moiety.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-12(2)14(9-11)16(19)17-7-5-15(18)13-6-8-20-10-13/h3-4,6,8-10,15,18H,5,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVAHHMHJRKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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